molecular formula C14H25NO4 B1408630 8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol CAS No. 1330763-99-9

8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol

Cat. No. B1408630
CAS RN: 1330763-99-9
M. Wt: 271.35 g/mol
InChI Key: JRUCSSGRMPNHQM-UHFFFAOYSA-N
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Description

“8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol” is a chemical compound that belongs to the class of organic compounds known as spiro compounds . It is a derivative of 1-oxa-8-azaspiro[4.5]decane .


Synthesis Analysis

The synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives, including “this compound”, has been reported in the literature . The synthesis involves the design and evaluation of a series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecular formula of this compound is C8H15NO .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Related Compounds : The synthesis of related compounds, such as 2-azabicyclo[3.1.0]hexane and various azaspirodecane derivatives, has been explored. These compounds are synthesized from spirocyclic epoxides and other reagents, demonstrating the versatile synthetic applications of these structures (Adamovskyi et al., 2014); (Ogurtsov & Rakitin, 2020).

  • Structural Analysis : The crystal structure of related compounds, like 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, has been determined, providing insights into the molecular conformation and stereochemistry of these structures (Wen, 2002).

Biological and Pharmacological Studies

  • Biological Activity : Spiroaminals, including 1-oxa-8-azaspiro[4.5]decane derivatives, are found in natural and synthetic products with significant biological activities. This highlights their potential in drug discovery and development (Sinibaldi & Canet, 2008).

  • Nonlinear Optical Material Research : A derivative of 1-oxa-8-azaspiro[4.5]decane, namely 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), has been studied for its potential in nonlinear optical devices. Its crystal growth, characterization, and optical properties have been explored, indicating its suitability for frequency doublers in laser diodes (Kagawa et al., 1994).

Chemical Synthesis and Modification

  • Spirocyclic Synthesis : Various synthetic approaches have been developed for spirocyclic compounds like 1-oxa-8-azaspiro[4.5]decane derivatives, exploring different strategies and methodologies (Moskalenko & Boev, 2012).

  • Dearomative Spirocyclization : The dearomative spirocyclization of N-benzyltrichloroacetamides using copper(I)-mediated atom transfer reaction has been explored, leading to 2-azaspiro[4.5]decadienes. This showcases the reactivity of related spirocyclic compounds in complex organic transformations (Diaba et al., 2013).

Future Directions

The future directions for “8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol” could involve further structural modifications to develop potential brain imaging agents for σ1 receptors .

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-6-4-14(5-7-15)8-11(9-16)10-18-14/h11,16H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUCSSGRMPNHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol
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8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol
Reactant of Route 3
8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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